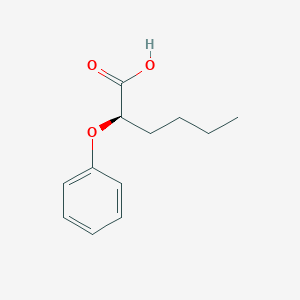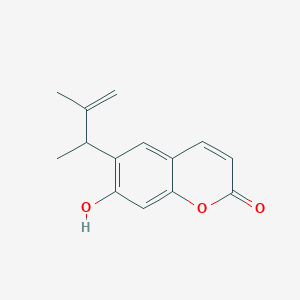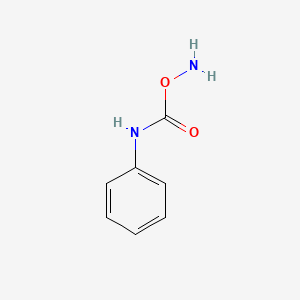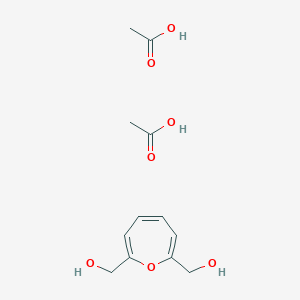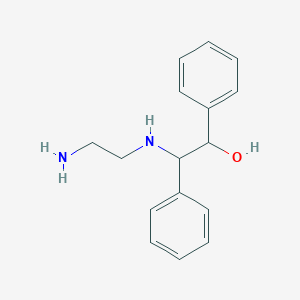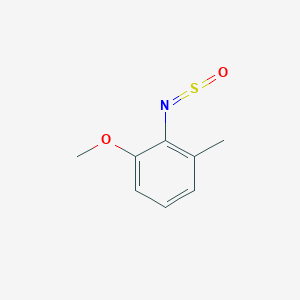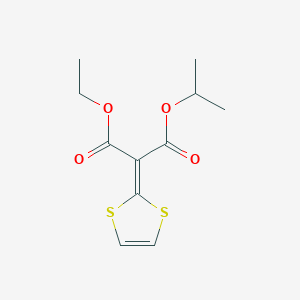
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with the molecular formula C12H18O4S2. This compound is known for its unique structure, which includes a dithiolane ring and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Scientific Research Applications
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dithiolane ring and ester groups provide versatility in chemical synthesis and potential biological activities, making it a valuable compound in scientific research.
Properties
CAS No. |
59937-39-2 |
|---|---|
Molecular Formula |
C11H14O4S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h5-7H,4H2,1-3H3 |
InChI Key |
KVHDABKFYKCXSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SC=CS1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
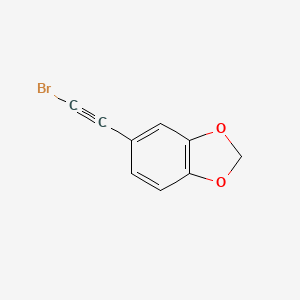
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
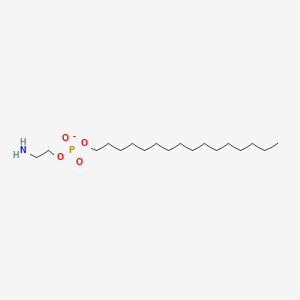
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
